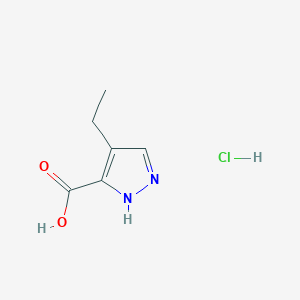

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

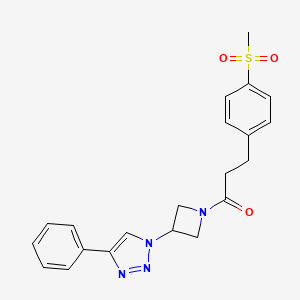

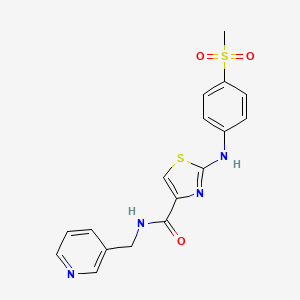

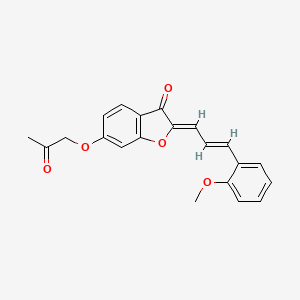

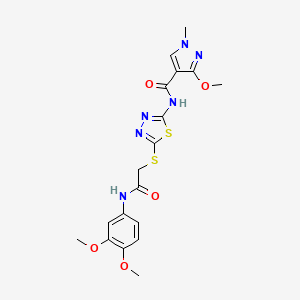

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . The compound is also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride is not available in the retrieved data.

Molecular Structure Analysis

The molecular structure of pyrazoles, including 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride, consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact molecular structure of this specific compound is not available in the retrieved data.

Chemical Reactions Analysis

Pyrazoles, including 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The specific chemical reactions involving this compound are not available in the retrieved data.

Scientific Research Applications

Synthetic Intermediates

Pyrazole-containing compounds, such as 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields .

Biological Applications

Pyrazole derivatives have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Physical-Chemical Applications

In the physical-chemical field, pyrazole-containing compounds have shown valuable properties. Their strength as weak bases or acids is highly dependent on the nature of their substituent groups .

Material Science Applications

In material science, pyrazole derivatives have been used due to their diverse and valuable synthetical, biological, and photophysical properties .

Industrial Applications

In the industrial field, pyrazoles serve as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Insecticidal Applications

A series of 1H-pyrazole-5-carboxylic acid derivatives (esters and amides) were designed and synthesized, displaying good insecticidal activity against A. fabae .

Preparation of Isoxazole Derivatives

Ethyl 1H-pyrazole-4-carboxylate, a similar compound to 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride, is used in the preparation of isoxazole-4-carboxylic acid derivatives .

Organic Synthesis

Pyrazole serves as a core element in organic synthesis, where it acts as both a directing and transforming group .

Safety and Hazards

Future Directions

Pyrazole derivatives, including 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research may focus on exploring new and improved applications of these compounds .

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have a wide range of biological activities . They are often incorporated into pesticide molecules to improve bioactivity , suggesting that their targets could be enzymes or receptors in pests.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .

properties

IUPAC Name |

4-ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-4-3-7-8-5(4)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTFZUBWFMFMPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)

![N-{2-[6-(methylethyl)-2-oxochromen-4-yl]benzo[b]furan-3-yl}acetamide](/img/structure/B2376883.png)

![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)

![3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2376890.png)

![1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea](/img/structure/B2376891.png)